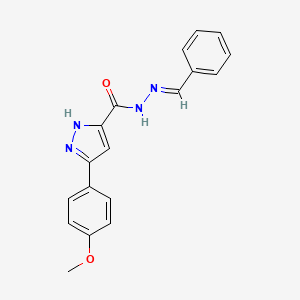![molecular formula C25H22ClN5OS B11996276 N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996276.png)
N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a chemical compound with the following properties:
Linear Formula: CHClNOS
CAS Number: 488732-51-0
Molecular Weight: 506.03 g/mol
This compound belongs to a class of hydrazide derivatives and exhibits interesting biological and chemical properties.
Méthodes De Préparation
Synthetic Routes: The synthetic route for N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves the condensation of an aldehyde (4-chlorobenzaldehyde) with an acetohydrazide (2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide). The reaction proceeds under suitable conditions to form the desired product.
Analyse Des Réactions Chimiques
Reactivity: N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may undergo various reactions, including:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions involving the chlorophenyl group may occur.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Major Products: The major products formed from these reactions include derivatives with modified functional groups or substitutions.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its pharmacological properties, such as antimicrobial or anticancer effects.
Biological Studies: It may serve as a probe for studying cellular processes.
Materials Science: Its unique structure could inspire novel materials or catalysts.
Mécanisme D'action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is relatively rare, we can compare it with similar compounds:
N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: (CAS Number: 315227-41-9)
N’-[(1E)-(4-chlorophenyl)methylidene]acetohydrazide: (CAS Number: 26090-73-3)
These comparisons highlight the uniqueness of our compound.
Propriétés
Formule moléculaire |
C25H22ClN5OS |
|---|---|
Poids moléculaire |
476.0 g/mol |
Nom IUPAC |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22ClN5OS/c1-17-8-10-20(11-9-17)24-29-30-25(31(24)22-6-4-3-5-7-22)33-16-23(32)28-27-18(2)19-12-14-21(26)15-13-19/h3-15H,16H2,1-2H3,(H,28,32)/b27-18+ |
Clé InChI |
DJBDFLDNKPYOEP-OVVQPSECSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-isopropylphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11996196.png)

![9-Bromo-5-(2-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996216.png)
![2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11996222.png)

![2-allyl-6-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11996233.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11996239.png)
![ethyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11996246.png)
![9-Bromo-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996254.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996257.png)

![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996263.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996269.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996277.png)
